N-(pyridin-3-yl)pyridine-4-carboxamide
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Overview
Description
N-(pyridin-3-yl)pyridine-4-carboxamide is a compound that belongs to the class of isonicotinamides It is characterized by the presence of a pyridine ring attached to an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(pyridin-3-yl)pyridine-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of 4-cyanopyridine with appropriate reagents under specific conditions. For instance, in a mixture containing tert-amyl alcohol, ferric oxide, cobalt tetroxide, and manganese dioxide, the reaction is carried out at 80°C for 24 hours. This method yields a high conversion rate and selectivity for this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization from hot water or isopropanol to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding pyridinecarboxylic acids, while reduction may produce pyridinecarboxamides .
Scientific Research Applications
N-(pyridin-3-yl)pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(pyridin-3-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, as a GSK-3 inhibitor, it binds to the active site of the enzyme, preventing its activity. This inhibition can lead to various downstream effects, such as reduced phosphorylation of tau protein, which is implicated in Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(pyridin-3-yl)pyridine-4-carboxamide include:
- N-(pyridin-4-yl)isonicotinamide
- 2-(pyridin-2-ylamino)-N-(pyridin-3-yl)pyridine-4-carboxamide
Uniqueness
This compound is unique due to its specific structure, which allows it to selectively inhibit GSK-3 with high potency. This selectivity and potency make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-pyridin-3-ylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c15-11(9-3-6-12-7-4-9)14-10-2-1-5-13-8-10/h1-8H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFWUWUHGKBOIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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